molecular formula C11H7ClF6O2S B14036132 1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14036132
M. Wt: 352.68 g/mol
InChI Key: YTJKASPOGBORIU-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of chlorine, trifluoromethoxy, and trifluoromethylthio groups attached to a phenyl ring. This compound is of significant interest in various fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of the trifluoromethoxy and trifluoromethylthio groups onto the phenyl ring, followed by chlorination and the formation of the propan-2-one moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.

    1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: Differing in the number of fluorine atoms in the methoxy group.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties, which can influence its reactivity and applications.

Properties

Molecular Formula

C11H7ClF6O2S

Molecular Weight

352.68 g/mol

IUPAC Name

1-chloro-1-[4-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3

InChI Key

YTJKASPOGBORIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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